The Discovery and History of Dorsomorphin Dihydrochloride: A Technical Guide
The Discovery and History of Dorsomorphin Dihydrochloride: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsomorphin dihydrochloride, also widely known as Compound C, has emerged as a pivotal chemical tool in cellular biology and a progenitor for the development of more selective kinase inhibitors. Its discovery marked a significant advancement in the study of cellular signaling, providing researchers with the first small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling. This technical guide delves into the discovery, history, and foundational experimental work that established Dorsomorphin as a dual inhibitor of BMP receptors and AMP-activated protein kinase (AMPK).
The Genesis: A Zebrafish Phenotypic Screen
The story of Dorsomorphin begins with an innovative in vivo phenotypic screen utilizing zebrafish (Danio rerio) embryos. Recognizing the highly conserved nature of developmental signaling pathways between zebrafish and mammals, researchers sought to identify small molecules that could perturb embryonic development, thereby revealing their mechanism of action. The screen was designed to find compounds that disrupt the establishment of the dorsoventral (back-to-belly) body axis, a process critically regulated by the BMP signaling pathway.[1][2][3]
Experimental Protocol: Zebrafish Dorsoventral Axis Screen
Objective: To identify small molecules that alter the normal development of the zebrafish dorsoventral axis.
Methodology:
-
Embryo Collection and Arraying: Wild-type zebrafish embryos were collected after natural spawning and arrayed in 96-well plates, with several embryos per well, in embryo medium.[4]
-
Compound Treatment: A library of diverse small molecules was added to the wells at the blastula stage of development (approximately 3 hours post-fertilization).
-
Phenotypic Observation: Embryos were incubated at 28.5°C and observed at 24-36 hours post-fertilization for morphological changes, particularly those indicative of altered dorsoventral patterning.
-
Identification of "Dorsomorphin": One compound, later named "Dorsomorphin," consistently produced a "dorsalized" phenotype.[1] This phenotype was characterized by an expansion of dorsal structures and a reduction or absence of ventral structures, mimicking the phenotype of zebrafish with genetic mutations in the BMP signaling pathway.[3][5]
Experimental Workflow: Zebrafish Phenotypic Screen
Unraveling the Mechanism: Inhibition of BMP Signaling
The striking dorsalized phenotype induced by Dorsomorphin strongly suggested its role as an inhibitor of the BMP signaling pathway. Subsequent in vitro studies in mammalian cells confirmed this hypothesis and elucidated its mechanism of action.
Key Experiments in Characterizing BMP Inhibition
1. Inhibition of SMAD1/5/8 Phosphorylation:
The canonical BMP signaling pathway involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Western blot analysis was a key technique used to demonstrate that Dorsomorphin blocks this critical step.
Objective: To determine the effect of Dorsomorphin on BMP-induced phosphorylation of SMAD1/5/8.
Cell Line: Murine myoblast cell line (C2C12) is a commonly used model as they differentiate into osteoblasts in response to BMP stimulation.[6][7]
Methodology:
-
Cell Culture and Starvation: C2C12 cells were cultured to near confluence and then serum-starved for several hours to reduce basal signaling activity.[6]
-
Inhibitor Pre-treatment: Cells were pre-incubated with varying concentrations of Dorsomorphin or vehicle control (DMSO) for 30-60 minutes.[6][8]
-
BMP Stimulation: Recombinant BMP4 (or other BMP ligands) was added to the culture medium to stimulate the signaling pathway.[6][8]
-
Cell Lysis and Protein Quantification: After a short incubation period (e.g., 60 minutes), cells were lysed, and total protein concentration was determined.[6]
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 (as a loading control).[6][8]
-
Detection: An appropriate HRP-conjugated secondary antibody was used, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.[9]
Results: These experiments demonstrated that Dorsomorphin potently inhibited BMP4-induced phosphorylation of SMAD1/5/8 in a dose-dependent manner.[8]
2. Inhibition of BMP-induced Osteoblast Differentiation:
To assess the functional consequence of BMP signaling inhibition, researchers utilized an in vitro osteoblast differentiation assay.
Objective: To measure the effect of Dorsomorphin on BMP-induced osteogenic differentiation.
Cell Line: C2C12 cells.
Methodology:
-
Cell Seeding and Treatment: C2C12 cells were seeded in multi-well plates and treated with BMP4 in the presence or absence of Dorsomorphin.
-
Differentiation Period: The cells were cultured for several days (typically 3-5 days) to allow for osteogenic differentiation.[10][11]
-
Cell Lysis: Cells were washed with PBS and then lysed.
-
ALP Activity Measurement: The cell lysates were incubated with a chromogenic alkaline phosphatase substrate, such as p-nitrophenyl phosphate (pNPP). The conversion of pNPP to p-nitrophenol was measured spectrophotometrically at 405 nm.
-
Normalization: ALP activity was typically normalized to the total protein content of the cell lysate.
Results: Dorsomorphin was shown to significantly inhibit BMP4-induced alkaline phosphatase activity, confirming its ability to block a key functional outcome of BMP signaling.
BMP Signaling Pathway and the Action of Dorsomorphin
A Second Target Revealed: AMP-activated Protein Kinase (AMPK)
Further investigations into the kinase selectivity of Dorsomorphin revealed a second, potent target: AMP-activated protein kinase (AMPK). This discovery was significant as it positioned Dorsomorphin as a dual inhibitor and highlighted the importance of comprehensive kinase profiling.
Experimental Protocol: In Vitro AMPK Activity Assay
Objective: To determine the inhibitory activity of Dorsomorphin against AMPK.
Methodology:
-
Enzyme and Substrate Preparation: Purified, active AMPK enzyme and a synthetic peptide substrate, often the "SAMS" peptide (HMRSAMSGLHLVKRR), which is derived from acetyl-CoA carboxylase (ACC), are used.[12][13][14]
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP (often radiolabeled with ³²P or ³³P), MgCl₂, and the SAMS peptide.[12]
-
Inhibitor Addition: Dorsomorphin at various concentrations is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of the AMPK enzyme and incubated at 30°C for a defined period.
-
Stopping the Reaction and Measuring Activity: The reaction is stopped, and the amount of phosphorylated SAMS peptide is quantified. If using radiolabeled ATP, this is often done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.[12] Non-radioactive methods, such as ELISA-based assays, have also been developed.[15][16]
Results: These assays revealed that Dorsomorphin is a potent, ATP-competitive inhibitor of AMPK with a Ki (inhibition constant) of 109 nM.[2][17]
AMPK Signaling Pathway and the Action of Dorsomorphin
Quantitative Analysis of Dorsomorphin's Kinase Inhibition
A crucial aspect of characterizing any kinase inhibitor is to determine its selectivity across a panel of kinases. The following table summarizes key inhibitory constants for Dorsomorphin against its primary targets and other related kinases.
| Kinase Target | Inhibition Value (IC50/Ki) | Assay Type | Reference |
| AMPK | Ki = 109 nM | In vitro kinase assay | [2][17] |
| ALK2 (BMPR-I) | IC50 = 148.1 nM | In vitro kinase assay | [18] |
| ALK3 (BMPR-IA) | - | - | - |
| ALK6 (BMPR-IB) | - | - | - |
| VEGFR2 (KDR) | IC50 = 25.1 nM | In vitro kinase assay | [18] |
| ALK5 (TGFβR-I) | IC50 = 10,760 nM | In vitro kinase assay | [18] |
| ZAPK | No significant inhibition | In vitro kinase assay | [2] |
| SYK | No significant inhibition | In vitro kinase assay | [2] |
| PKCθ | No significant inhibition | In vitro kinase assay | [2] |
| PKA | No significant inhibition | In vitro kinase assay | [2] |
| JAK3 | No significant inhibition | In vitro kinase assay | [2] |
Note: Specific IC50 values for ALK3 and ALK6 are not as consistently reported in initial characterization studies but are known to be inhibited by Dorsomorphin.
Off-Target Effects and the Dawn of More Selective Inhibitors
While Dorsomorphin proved to be a valuable research tool, its inhibitory activity against both BMP and AMPK, as well as its newly discovered potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), highlighted the need for more selective compounds.[13][18][19] This led to structure-activity relationship (SAR) studies, where the chemical structure of Dorsomorphin was systematically modified to improve its selectivity.[13][18][19] These efforts resulted in the development of second-generation inhibitors, such as DMH1, which exhibits high selectivity for BMP receptors over AMPK and VEGFR2.[20]
Conclusion
The discovery of Dorsomorphin dihydrochloride through a clever zebrafish phenotypic screen represents a landmark in chemical genetics. Its subsequent characterization as the first small molecule inhibitor of BMP signaling, and later as a potent AMPK inhibitor, has provided invaluable insights into these critical cellular pathways. While its polypharmacology necessitates careful interpretation of experimental results, the journey of Dorsomorphin from a hit in a developmental screen to a widely used research tool and a scaffold for the development of more selective inhibitors underscores the power of phenotype-driven drug discovery and the importance of rigorous mechanistic and selectivity profiling.
References
- 1. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical screening in zebrafish for novel biological and therapeutic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15 years of zebrafish chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 2.8. Immunoprecipitation and assay of AMPK activity [bio-protocol.org]
- 14. AMPK activity [bio-protocol.org]
- 15. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
